Piperacillin-tazobactam is a combination antibiotic that consists of piperacillin, a semisynthetic penicillin, and tazobactam, a beta-lactamase inhibitor. This combination is primarily used to treat a variety of infections caused by bacteria, particularly those that produce beta-lactamase enzymes, which can render many antibiotics ineffective. The presence of tazobactam enhances the efficacy of piperacillin against resistant strains, making it a valuable therapeutic agent in clinical settings.
Piperacillin-tazobactam is classified as an injectable antibacterial combination. Piperacillin is derived from D(−)-α-aminobenzyl-penicillin, while tazobactam is a derivative of the penicillin nucleus. The combination is marketed under various brand names, including Zosyn and Pipracil, and is indicated for use in treating polymicrobial infections and infections caused by susceptible organisms that may also produce beta-lactamases .
The synthesis of piperacillin involves several steps starting from 6-aminopenicillanic acid, which undergoes acylation to introduce the side chain necessary for its antibacterial activity. The synthesis of tazobactam typically involves the modification of penicillin derivatives to create a compound capable of inhibiting beta-lactamases.
The final product, piperacillin-tazobactam, is obtained by combining equimolar amounts of both compounds in a suitable solvent under controlled conditions .
Piperacillin has the chemical formula with a molecular weight of 539.54 g/mol. Its structure features a beta-lactam ring characteristic of penicillins, along with an acyl side chain that enhances its spectrum of activity.
Tazobactam has the formula and a molecular weight of 322.28 g/mol. It contains a triazole ring that plays a crucial role in its mechanism as a beta-lactamase inhibitor .
The structural formulas can be represented as follows:
Piperacillin-tazobactam undergoes various chemical reactions within biological systems:
The mechanism by which piperacillin-tazobactam exerts its antibacterial effects involves several key processes:
Piperacillin-tazobactam exhibits several important physical and chemical properties:
Piperacillin-tazobactam is widely utilized in clinical settings for treating various infections including:
Tazobactam, a penicillanic acid sulfone β-lactamase inhibitor, functions as a "suicide inhibitor" by irreversibly binding to class A β-lactamases (including TEM, SHV, and CTX-M types) and some class C (AmpC) enzymes. This binding permanently inactivates these enzymes, preventing hydrolysis of the co-administered β-lactam antibiotic piperacillin [2] [7]. Pharmacodynamic studies reveal that tazobactam's efficacy is indexed to the percentage of time its free concentration remains above a critical threshold (%time>threshold), which varies with β-lactamase production levels:
For net bacterial stasis against ESBL-producing Escherichia coli, tazobactam requires %time>threshold values of 44.9% (stasis), 62.9% (1-log kill), and 84.9% (2-log kill) over 24 hours. Increasing tazobactam concentrations from 4 mg/L to 16 mg/L can restore piperacillin susceptibility in isolates expressing TEM-1 by saturating the enzyme [8] [10].
The piperacillin-tazobactam (TZP) combination exhibits synergistic activity against ESBL-producing Enterobacteriaceae through concurrent mechanisms: piperacillin disrupts cell wall synthesis while tazobactam protects it from enzymatic degradation. In vitro hollow fiber infection models demonstrate that human-simulated TZP exposures (4.5 g every 6 hours) plus amikacin achieve rapid bactericidal activity (~4–5 log₁₀ reduction in CFU/mL within 24 hours) against TZP-resistant ESBL-E. coli, suppressing resistance emergence [3] [8]. This synergy is critical for carbapenem-sparing regimens, as evidenced by:
Table 1: Pharmacodynamic Targets for Tazobactam Efficacy
β-Lactamase Production Level | Threshold (µg/mL) | %Time>Threshold for Net Stasis |
---|---|---|
Low | 0.25 | 44.9% |
Moderate | 0.5 | 62.9% |
High | 2.0 | 84.9% |
TZP resistance in Enterobacteriaceae frequently involves TEM-1 hyperproduction via:
In contrast, P. aeruginosa resistance primarily arises from:
Table 2: Genetic Mechanisms of TZP Resistance in Key Pathogens
Pathogen | Primary Mechanisms | Key Genes/Proteins |
---|---|---|
E. coli/K. pneumoniae | TEM-1 hyperproduction, CTX-M-15 mutation | blaTEM-1, blaCTX-M-15, IS26 |
P. aeruginosa | AmpC derepression, efflux upregulation, porin loss | ampC, mexAB-oprM, oprD |
Reduced intracellular accumulation of TZP due to efflux and porin defects significantly contributes to resistance:
Beyond direct bactericidal activity, TZP exhibits immunomodulatory properties in sepsis:
Table 3: Immunomodulatory Actions of TZP in Sepsis
Effect | Mechanism | Experimental Evidence |
---|---|---|
Cytokine downregulation | Reduced TNF-α/IL-6 release | Murine septicemia models |
Enhanced phagocytosis | Prevention of bacterial evasion mechanisms | In vitro neutrophil assays |
LPS neutralization | Piperacillin binding to lipid A | Endotoxin challenge models |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7